Cas no 1805967-83-2 (2-(Aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetic acid)

2-(Aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(Aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetic acid
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- Inchi: 1S/C9H8F3IN2O3/c10-9(11,12)18-6-1-4(2-7(16)17)15-5(3-14)8(6)13/h1H,2-3,14H2,(H,16,17)
- InChI Key: ZWDNDYVMEZZNSB-UHFFFAOYSA-N
- SMILES: IC1C(=CC(CC(=O)O)=NC=1CN)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 303
- XLogP3: -1.2
- Topological Polar Surface Area: 85.4
2-(Aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029088615-1g |
2-(Aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetic acid |
1805967-83-2 | 97% | 1g |
$1,475.10 | 2022-04-01 |
2-(Aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetic acid Related Literature
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
Additional information on 2-(Aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetic acid
Comprehensive Overview of 2-(Aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetic acid (CAS No. 1805967-83-2)
2-(Aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetic acid (CAS No. 1805967-83-2) is a specialized pyridine derivative with significant potential in pharmaceutical and agrochemical research. This compound features a unique combination of functional groups, including an aminomethyl moiety, an iodo substituent, and a trifluoromethoxy group, which contribute to its distinct chemical properties. Researchers are increasingly interested in this molecule due to its potential applications in drug discovery and material science.
The structural complexity of 2-(Aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetic acid makes it a valuable intermediate in organic synthesis. Its iodo group allows for further functionalization via cross-coupling reactions, while the trifluoromethoxy group enhances its lipophilicity, a critical factor in bioavailability. These characteristics align with current trends in medicinal chemistry, where fluorinated compounds and heterocyclic scaffolds are highly sought after for their metabolic stability and target selectivity.
In recent years, the demand for pyridine-based compounds has surged, driven by their versatility in designing small-molecule inhibitors and biologically active agents. The presence of the acetic acid moiety in this compound further expands its utility, enabling conjugation with other molecules or formation of salts for improved solubility. This aligns with frequent search queries such as "pyridine derivatives in drug development" and "fluorinated building blocks for pharmaceuticals," reflecting the compound's relevance in contemporary research.
Synthetic routes to 2-(Aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetic acid often involve multi-step procedures, including halogenation and nucleophilic substitution. The CAS No. 1805967-83-2 serves as a unique identifier for this compound in chemical databases, facilitating its procurement and regulatory compliance. Researchers exploring "iodo-substituted pyridines" or "trifluoromethoxy group applications" will find this compound particularly intriguing due to its balanced reactivity and stability.
Beyond pharmaceuticals, 2-(Aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetic acid has potential applications in material science, particularly in the development of functionalized polymers and liquid crystals. Its ability to participate in hydrogen bonding and π-π stacking interactions makes it a candidate for designing advanced materials with tailored properties. This versatility addresses common industry questions about "multifunctional heterocycles for materials" and "pyridine-based smart materials."
Quality control and analytical characterization of CAS No. 1805967-83-2 typically involve techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound's purity and structural integrity, which are critical for reproducible research outcomes. The growing emphasis on "analytical validation of synthetic intermediates" in scientific literature underscores the importance of rigorous quality assessment for compounds like this.
In conclusion, 2-(Aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetic acid represents a compelling case study in modern heterocyclic chemistry. Its structural features and functional group diversity position it as a valuable tool for addressing current challenges in medicinal chemistry and material design. As research continues to explore "next-generation pharmaceutical intermediates" and "sustainable synthetic methodologies," this compound is likely to maintain its relevance in scientific innovation.
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